Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with a nitro group at position 6 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The nitro group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions, while the ester group provides a handle for further functionalization .
Properties
IUPAC Name |
methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-3-6-7(11-8)2-5(4-10-6)12(14)15/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYAFXWRCBCFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669927 | |
| Record name | Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083196-32-0 | |
| Record name | Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Pyrrolopyridine Carboxylic Acid
The synthesis often begins with esterification of the carboxylic acid precursor. For example, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) is prepared via diazomethane-mediated esterification under inert conditions. Diazomethane, though hazardous, efficiently converts carboxylic acids to methyl esters at low temperatures.
Nitration Using HNO₃/H₂SO₄
Subsequent nitration introduces the nitro group at position 6. A mixture of concentrated nitric and sulfuric acids facilitates electrophilic aromatic substitution. In Example 14 of Ambeed’s protocol, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes nitration to yield methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (20). Hydrolysis with aqueous LiOH in methanol then generates the carboxylic acid derivative (21).
Table 1: Reaction Conditions for Nitration and Hydrolysis
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 hours | Nitro-substituted ester |
| Hydrolysis | LiOH, MeOH/H₂O | Room temperature, 1 hour | Carboxylic acid product |
Protection-Deprotection Strategies
Nitrogen Protection with SEMCl
To prevent unwanted side reactions during nitration, the pyrrolopyridine’s NH group is often protected. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the NH, followed by reaction with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) to form a stable protected intermediate.
Deprotection Post-Nitration
After nitration, the SEM group is removed using tetrabutylammonium fluoride (TBAF) in THF, restoring the NH group without disrupting the nitro or ester functionalities.
Alternative Synthetic Pathways
Functional Group Interconversion
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR confirm regiochemistry and purity. The nitro group’s deshielding effect shifts aromatic protons downfield, while the ester carbonyl resonates near 165 ppm in ¹³C NMR.
Mass Spectrometry (MS)
High-resolution MS verifies molecular weight (220.18 g/mol) and fragmentation patterns. The methyl ester typically shows a prominent [M+H]+ peak at m/z 221.
Optimization and Challenges
Yield Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrrolopyridine compounds .
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrrolopyridine compounds can act as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation.
Case Study: Antitumor Activity
A study explored a series of pyrrolopyridine derivatives, including this compound, showing promising antitumor activity against various cancer cell lines. The compound exhibited moderate to excellent activity with IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines . The mechanism involved disruption of microtubule dynamics, leading to G2/M phase arrest and apoptosis in cancer cells.
Synthetic Applications
The compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that may possess enhanced biological activities.
Synthetic Pathways
- Formation of Derivatives : this compound can be modified through nucleophilic substitution reactions, enabling the introduction of different functional groups.
- Use in Coupling Reactions : It can participate in Suzuki coupling reactions to form biaryl compounds that are useful in drug discovery.
Agrochemical Applications
The compound's structural characteristics make it suitable for development as a pesticide or herbicide. Its efficacy against specific biological targets can be harnessed to create new agrochemical products.
Example Application
Research has indicated that pyrrolopyridine derivatives can exhibit herbicidal activity by inhibiting key enzymes in plant growth pathways. This opens avenues for developing environmentally friendly agricultural chemicals that are selective and effective against weeds while minimizing harm to crops.
Mechanism of Action
The mechanism by which Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyrrolo[3,2-b]pyridine core can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Properties
Halogen-Substituted Analogues
- Methyl 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (C₉H₇ClN₂O₂, MW 210.62): The chloro substituent at position 6 is less electron-withdrawing than nitro, leading to reduced electrophilicity. Key Difference: Nitro groups enhance reactivity in aromatic electrophilic substitution compared to chloro derivatives.
- Ethyl 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (C₁₀H₉BrN₂O₂, MW 277.10): Bromine’s larger atomic radius improves leaving group ability in nucleophilic substitutions. Key Difference: Methyl esters (target compound) are more metabolically labile than ethyl esters, affecting pharmacokinetics.
Positional Isomers
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (C₁₀H₁₀N₂O₂, MW 190.20):
Functional Group Variations
- 6-Bromo-2-Methyl-1H-pyrrolo[3,2-b]pyridine (C₈H₇BrN₂, MW 211.06): The absence of an ester group simplifies the structure but limits derivatization opportunities.
- Methyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate Derivatives: Replacement of the pyrrole ring with thieno[3,2-b]pyridine introduces sulfur, enhancing π-electron density. The amino group at position 3 correlates with anti-cancer activity (e.g., HepG2 cell inhibition), suggesting nitro-to-amine reduction in the target compound could yield bioactive metabolites .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : Nitro groups significantly lower the LUMO energy of the pyrrolopyridine core, enhancing susceptibility to nucleophilic attack compared to halogenated analogues .
- Biological Relevance: While amino-thienopyridine derivatives show anticancer activity, the nitro group in the target compound may serve as a prodrug motif, activated via in vivo reduction .
- Synthetic Flexibility : The methyl ester group allows straightforward hydrolysis to carboxylic acids for conjugation, whereas ethyl esters require harsher conditions .
Biological Activity
Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 1083196-32-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Pyrrolo[3,2-b]pyridine core : This bicyclic structure is essential for its biological interactions.
- Nitro group at the 6-position : This group can participate in redox reactions and influence the compound's reactivity.
- Methyl ester at the 2-position : This substitution may enhance solubility and bioavailability.
The molecular formula is with a molar mass of approximately 221.17 g/mol.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The nitro group is known to engage in redox reactions, while the pyrrolo[3,2-b]pyridine core can facilitate π-π interactions with aromatic residues in proteins, potentially influencing biological processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that derivatives targeting FGFR exhibited significant cytotoxicity against breast cancer cell lines and inhibited cell proliferation by inducing apoptosis .
Antimycobacterial Activity
The compound's potential as an antimycobacterial agent has also been explored. Research indicates that certain pyrrolopyridine derivatives can exhibit activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) demonstrating effectiveness at low concentrations. Compounds similar to this compound have been shown to possess good solubility and metabolic stability, crucial for drug development against tuberculosis .
Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways. For example, its structural features suggest potential interactions with enzymes that regulate glucose metabolism and insulin sensitivity. Studies have indicated that derivatives can enhance insulin sensitivity significantly when tested in vitro on mouse adipocytes .
Synthesis and Production
The synthesis of this compound typically involves multi-step processes:
- Preparation of the Pyrrolo Core : Achieved through cyclization reactions using suitable precursors.
- Nitration : Introduction of the nitro group via nitration reactions.
- Esterification : Addition of the methyl ester group through esterification reactions.
In industrial settings, optimized synthetic routes are employed for cost-effectiveness and scalability, often utilizing continuous flow reactors and high-throughput screening methods to enhance production efficiency while adhering to green chemistry principles .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Nitro and methyl ester groups | Anticancer, antimycobacterial |
| Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | Lacks nitro group | Limited activity against cancer |
| 6-Methyl-2-pyridinol | Simple structure without heterocyclic core | Minimal biological activity |
Q & A
Q. What are the key synthetic routes for Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?
The synthesis typically involves nitration of a pyrrolopyridine precursor. For example, analogous compounds like ethyl 6-bromo derivatives are synthesized via bromination using N-bromosuccinimide (NBS) in dichloromethane, followed by esterification . For the nitro derivative, nitration could be achieved using nitric acid/sulfuric acid mixtures under controlled temperatures. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR and LC-MS are critical to confirm structure and purity .
Q. How is the compound characterized for structural integrity and purity?
Key methods include:
Q. What are the stability considerations for this compound under laboratory conditions?
Stability studies should evaluate:
- Photodegradation : Store in amber vials at -20°C to prevent nitro group decomposition.
- Hydrolysis : Monitor ester stability in aqueous buffers (pH 4–8) using LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in further functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density maps to predict regioselectivity in reactions like Suzuki-Miyaura coupling. The nitro group’s electron-withdrawing nature directs electrophilic substitutions to adjacent positions, which can be validated experimentally via -NMR tracking of reaction intermediates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
Q. How does the nitro group influence the compound’s pharmacokinetic properties compared to halogenated analogs?
Compared to bromo or chloro derivatives (e.g., BD291822), the nitro group increases polarity, improving aqueous solubility but reducing membrane permeability. LogP calculations (e.g., using ACD/Labs) and Caco-2 cell permeability assays can quantify this trade-off. Prodrug strategies (e.g., ester-to-carboxylic acid conversion in vivo) may enhance bioavailability .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
- Scaffold diversification : Synthesize derivatives with substituents at positions 3 and 5 (e.g., methyl, amino, trifluoromethyl) to probe steric and electronic effects.
- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, apoptosis induction).
- QSAR modeling : Use 3D-WHIM descriptors to correlate structural features with anti-cancer activity (GI) .
Methodological Guidance
Q. How to optimize reaction yields for introducing substituents at the 6-position?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally).
- Catalyst screening : Pd(PPh) or XPhos Pd G3 for cross-coupling reactions (e.g., aryl boronic acids) .
Q. What analytical techniques confirm the absence of regioisomeric byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
